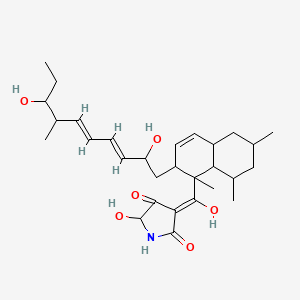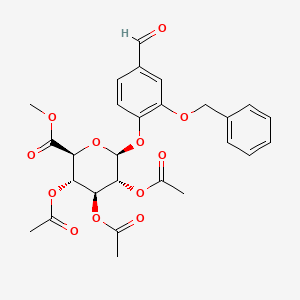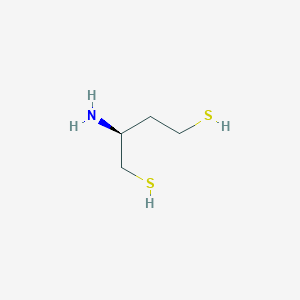
Delaminomycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delaminomycin A is a compound with the molecular formula C29H43NO6 . It is a novel antibiotic that has been isolated from the mycelium and cultured broth of Streptomyces albulus MJ202-72F3 . It is known to have inhibitory activity for cell adhesion to extracellular matrix (ECM) components and exhibits antimicrobial activity on Gram-positive bacteria .
Synthesis Analysis
The biosynthesis of Delaminomycin A was investigated by feeding 13C-labeled compounds followed by 13C NMR analyses . The results indicate that Delaminomycin A is derived from six acetate units, five propionate units, and one glycine unit .
Molecular Structure Analysis
The structure of Delaminomycin A was determined to be 3- . Further details about its molecular structure can be found in the referenced papers .
Chemical Reactions Analysis
The chemical reactions involved in the formation of Delaminomycin A are complex and involve multiple steps . The compound is derived from six acetate units, five propionate units, and one glycine unit .
Physical And Chemical Properties Analysis
Delaminomycin A is a white powder . It has a molecular weight of 501.66 . More detailed physical and chemical properties can be found in the referenced sources .
Aplicaciones Científicas De Investigación
Immunomodulation
Delaminomycin A has been identified as a potent immunomodulator . It has been found to suppress immune responses in vitro and in vivo . This makes it a potential candidate for the development of new drugs that can modulate the immune system.
Antimicrobial Activity
Delaminomycin A exhibits antimicrobial activity against Gram-positive bacteria . This suggests that it could be used in the development of new antibiotics, particularly for treating infections caused by Gram-positive bacteria.
Inhibition of Cell Adhesion
Delaminomycin A has been found to inhibit the adhesion of tumor cells to components of the extracellular matrix (ECM), including fibronectin (FN), laminin (LM), and collagen type IV (CL) . This property could be exploited in the development of new cancer therapies, particularly for cancers that spread through the body by adhering to the ECM.
Biosynthesis
The biosynthesis of Delaminomycin A has been studied in detail . It is produced by Streptomyces albulus MJ202-72F3 and is derived from six acetate units, five propionate units, and one glycine unit . Understanding the biosynthesis of Delaminomycin A could lead to the development of methods for its large-scale production, which would be necessary if it is to be used in drug development.
Extracellular Matrix Receptor Antagonism
Delaminomycin A has been identified as a novel nonpeptide extracellular matrix receptor antagonist . This means that it can bind to receptors in the ECM and block their activity. This property could have numerous applications in the treatment of diseases that involve the ECM, such as fibrosis and certain types of cancer.
Propiedades
IUPAC Name |
(3Z)-3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl]-1,6,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-hydroxypyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43NO6/c1-6-22(32)17(3)9-7-8-10-21(31)15-20-12-11-19-14-16(2)13-18(4)24(19)29(20,5)26(34)23-25(33)28(36)30-27(23)35/h7-12,16-22,24,28,31-32,34,36H,6,13-15H2,1-5H3,(H,30,35)/b9-7+,10-8+,26-23- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZPXPDCVAUXRV-XBBTVXHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C=CC=CC(CC1C=CC2CC(CC(C2C1(C)C(=C3C(=O)C(NC3=O)O)O)C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(C)/C=C/C=C/C(CC1C=CC2CC(CC(C2C1(C)/C(=C/3\C(=O)C(NC3=O)O)/O)C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Delaminomycin A | |
CAS RN |
149779-38-4 |
Source


|
| Record name | Delaminomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149779384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is Delaminomycin A and what is its mechanism of action?
A: Delaminomycin A is a novel, naturally occurring compound isolated from the bacteria Streptomyces albulus. [, ] It acts as an antagonist of extracellular matrix (ECM) receptors, meaning it blocks the interaction between cells and ECM components like fibronectin and laminin. [, ] While the exact mechanism is not fully elucidated, this inhibition of cell adhesion is believed to be the basis for its immunosuppressive and antimicrobial effects. []
Q2: What is the structure of Delaminomycin A and what is its molecular weight?
A: Delaminomycin A is characterized by an acyl tetramic acid moiety linked to a substituted octahydronaphthalene ring system. [] Its full chemical name is 3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyl-3,5-decadienyl]- 1,6,8- trimethyl-1,2,4a,5,6,7,8,8a-octahydro-1-naphthyl]carbonyl]-5- hydroxypyrrolidine-2,4-dione. [] The molecular formula of Delaminomycin A is C27H41NO6, and its molecular weight is 479.6 g/mol. []
Q3: How is Delaminomycin A biosynthesized?
A: Studies using 13C-labeled precursors have revealed that Delaminomycin A is assembled from simpler metabolic building blocks. [, ] Specifically, it is derived from six acetate units, five propionate units, and one glycine unit. [] This information provides insights into the metabolic pathways involved in its production by Streptomyces albulus.
Q4: Has the relationship between the structure of Delaminomycin A and its biological activity been investigated?
A: Yes, structure-activity relationship (SAR) studies have been conducted on Delaminomycin A and its derivatives. [] These studies revealed that modifications to the molecule, such as the introduction of a spiro ring system or changes to the C-5' substituent of the pyrrolidine ring, can significantly impact its biological activity. [] For instance, spiro compounds exhibited stronger inhibition of B16 melanoma cell adhesion and Con A-induced lymphocyte proliferation compared to the parent compounds. [] Conversely, the presence of a hydroxyl group at the C-5' position was associated with greater immunosuppressive activity in certain assays. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)





![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)


![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)